molecular formula C11H12ClNO2 B15067884 4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride CAS No. 98317-60-3

4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride

Cat. No.: B15067884
CAS No.: 98317-60-3
M. Wt: 225.67 g/mol
InChI Key: TVDZHOWTOPESPR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position and a methyl group at the 6-position of the chromen-2-one core structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Aminomethylation: The next step involves the introduction of the aminomethyl group at the 4-position. This can be accomplished through a Mannich reaction, where the chromen-2-one is reacted with formaldehyde and a primary amine.

    Methylation: The methyl group at the 6-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the aminomethylated and methylated chromen-2-one with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chromen-2-one core structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but lacks the chromen-2-one core structure.

    6-Methylcoumarin: This compound has a similar chromen-2-one core structure but lacks the aminomethyl group.

    4-(Aminomethyl)-6-methyl-2H-chromen-2-one: The free base form of the hydrochloride salt.

Uniqueness

4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride is unique due to the combination of the aminomethyl group and the chromen-2-one core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

98317-60-3

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-(aminomethyl)-6-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C11H11NO2.ClH/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10;/h2-5H,6,12H2,1H3;1H

InChI Key

TVDZHOWTOPESPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN.Cl

Origin of Product

United States

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